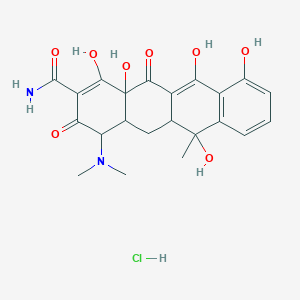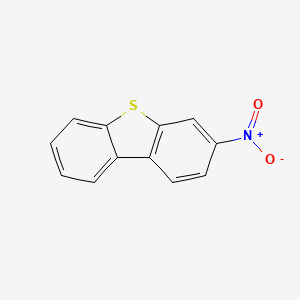
3-Nitrodibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrodibenzothiophene is an aromatic compound that belongs to the class of nitro-substituted dibenzothiophenes It is characterized by the presence of a nitro group (-NO2) attached to the third position of the dibenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrodibenzothiophene can be synthesized through the nitration of dibenzothiophene. The process typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. For example, one method involves maintaining the reaction mixture at 0°C and slowly adding a 70% nitric acid solution dropwise, followed by stirring below 5°C for 1 hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The nitration reaction is typically carried out in a continuous flow system to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrodibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound-5-oxide.
Reduction: 3-Aminodibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Scientific Research Applications
3-Nitrodibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration reactions.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-nitrodibenzothiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to oxidative stress and the formation of reactive oxygen species, which can affect cellular pathways and functions .
Comparison with Similar Compounds
- 2-Nitrodibenzothiophene
- 4-Nitrodibenzothiophene
- 3,7-Dinitrodibenzothiophene
Comparison: 3-Nitrodibenzothiophene is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergoFor example, 2-nitrodibenzothiophene may have different reactivity in substitution reactions due to the position of the nitro group .
Properties
CAS No. |
94764-55-3 |
|---|---|
Molecular Formula |
C12H7NO2S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
3-nitrodibenzothiophene |
InChI |
InChI=1S/C12H7NO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H |
InChI Key |
ZPEZGWPZHITXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



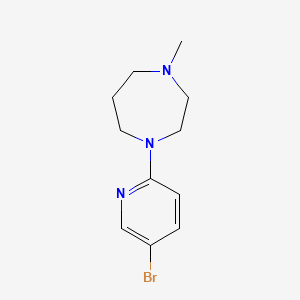

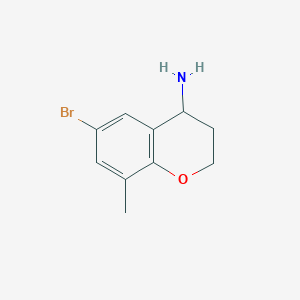
![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)

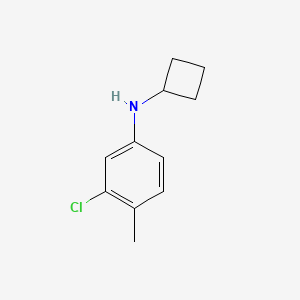

![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)

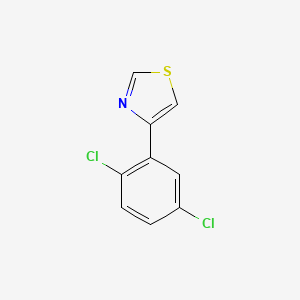
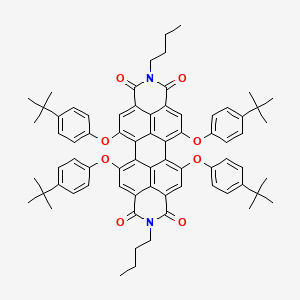
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide;hydrochloride](/img/structure/B12092257.png)
